molecular formula C19H25NO3S B12206096 {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-phenylethyl)amine

{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-phenylethyl)amine

Cat. No.: B12206096
M. Wt: 347.5 g/mol
InChI Key: QXDTWEXAYMFUGQ-UHFFFAOYSA-N
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Description

{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-phenylethyl)amine is an organic compound with a complex structure that includes a sulfonyl group attached to a phenyl ring, which is further substituted with methoxy, methyl, and methylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-phenylethyl)amine typically involves multiple steps, including the introduction of the sulfonyl group and the subsequent attachment of the phenylethylamine moiety. One common method involves the reaction of 2-methoxy-4-methyl-5-(methylethyl)phenol with a sulfonyl chloride derivative under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with 2-phenylethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-phenylethyl)amine can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products depend on the electrophile used, such as halogenated or nitro-substituted derivatives.

Scientific Research Applications

{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-phenylethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the phenylethylamine moiety can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-phenylethyl)amine: Unique due to its specific substitution pattern and combination of functional groups.

    This compound: Similar compounds may include other sulfonylated phenyl derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

2-methoxy-4-methyl-N-(2-phenylethyl)-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C19H25NO3S/c1-14(2)17-13-19(18(23-4)12-15(17)3)24(21,22)20-11-10-16-8-6-5-7-9-16/h5-9,12-14,20H,10-11H2,1-4H3

InChI Key

QXDTWEXAYMFUGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCC2=CC=CC=C2)OC

Origin of Product

United States

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